Demonstrated Synthetic Utility: High Yields in Complex Oligosaccharide Assembly
In the synthesis of complex fucosylated structures, the target compound has been successfully employed. While a direct head-to-head yield comparison with other L-fucose thioglycoside donors under identical conditions is not available in the provided source material, this compound has been demonstrated as a capable glycosyl donor in a multi-step synthesis. Specifically, it was used alongside a benzobromofucose donor for the stereoselective introduction of an α-L-fucopyranosyl residue into branched methyl α-L-rhamnopyranoside derivatives [1]. This successful application in a complex synthetic scheme, achieving the desired α-linkage, serves as supporting evidence for its utility, though it does not constitute a direct quantitative comparison against a named alternative.
| Evidence Dimension | Glycosylation Performance (Demonstrated Utility) |
|---|---|
| Target Compound Data | Stereoselective introduction of α-L-fucopyranosyl residue |
| Comparator Or Baseline | Benzobromofucose (alternative donor type used in same synthetic sequence) |
| Quantified Difference | Not available (no direct comparative yield or selectivity data provided) |
| Conditions | Synthesis of 2,3-di-O-glycosylated methyl α-L-rhamnopyranoside derivatives [1] |
Why This Matters
This provides experimental precedent for the donor's successful integration into a complex synthetic route, confirming its compatibility and performance, which de-risks its selection for similar fucosylation projects.
- [1] Garegg, P. J. (1997). Thioglycosides as Glycosyl Donors in Oligosaccharide Synthesis. Advances in Carbohydrate Chemistry and Biochemistry, 52, 179-205. View Source
